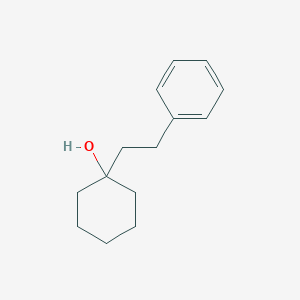![molecular formula C9H8N2O B050208 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 119910-38-2](/img/structure/B50208.png)
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Introduction 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a chemical compound belonging to the group of organic compounds known as pyrrolopyridines. These compounds are characterized by a fused pyrrole and pyridine ring structure, which can impart various biological and chemical properties.
Synthesis Analysis The synthesis of pyrrolo[3,2-c]pyridine derivatives, including 1-methyl and 1-benzyl substituted forms, typically involves multistep chemical reactions starting from N-alkylaminoacetaldehyde. This provides a method to regiospecifically place the N-1 substituent in the pyrrolo[3,2-c]pyridin-4(5H)-ones structure (Schneller et al., 1984). Another method involves the tandem aldol condensation/aza-addition reaction of 2-methyl-3-carbamoylpyrroles and aldehydes to synthesize pyrrolo[3,2-c]pyridin-4(5H)-ones (Zhang et al., 2017).
Molecular Structure Analysis The molecular structure of pyrrolo[3,2-c]pyridine derivatives is characterized by the fused pyrrole and pyridine rings. The crystal and molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximate, reveals coordination through nitrogen and oxygen atoms, indicating the complex structural possibilities for pyrrolopyridine derivatives (Shearer et al., 1980).
Chemical Reactions and Properties The chemical properties of pyrrolo[3,2-c]pyridine derivatives can vary significantly based on substitutions at different positions. For example, the compound synthesized by Schneller et al. (1984) demonstrates the typical reactivity expected from such structures, such as the ability to undergo further chemical modifications and reactions.
Physical Properties Analysis The physical properties, such as solubility and melting points, of pyrrolo[3,2-c]pyridine derivatives are influenced by their molecular structure and substituents. While specific details for 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are not provided, related compounds typically have distinct physical properties based on their crystalline structure and hydrogen bonding patterns (Low et al., 2007).
Chemical Properties Analysis The chemical properties such as reactivity and stability of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be inferred from related studies. These compounds are involved in various chemical reactions, including aldol condensation and aza-addition reactions, demonstrating their potential utility in organic synthesis and medicinal chemistry (Zhang et al., 2017).
Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, including pyridine and pyrrolopyridine derivatives, are central to medicinal chemistry due to their diverse biological activities. These compounds are involved in the synthesis of bioactive molecules targeting a wide range of human diseases. The pyrrolidine ring, a core structure in many drug candidates, is praised for its stereochemistry and the ability to explore pharmacophore space effectively (Li Petri et al., 2021).
Synthesis and Reactivity
The synthesis of pyridine and pyrrolopyridine derivatives is a key area of research. Propargylic alcohols have been highlighted as versatile reactants for constructing polycyclic systems, including pyridines and quinolines, which are crucial in drug discovery (Mishra et al., 2022). Additionally, the reactivity of diketopyrrolopyrroles, compounds related to the pyrrolopyridine family, has been extensively studied for their potential in producing high-quality dyes and materials for electronics and fluorescence imaging (Grzybowski & Gryko, 2015).
Safety And Hazards
Future Directions
The future research directions for 1-Methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives could involve further exploration of their biological activity and potential applications in drug development . Given their demonstrated activity against targets like FGFR, these compounds could be further optimized and evaluated for their therapeutic potential .
properties
IUPAC Name |
1-methylpyrrolo[3,2-c]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-4-10-3-2-9(8)11/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIHPDWYJDXDOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CN=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


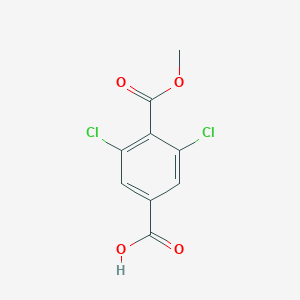
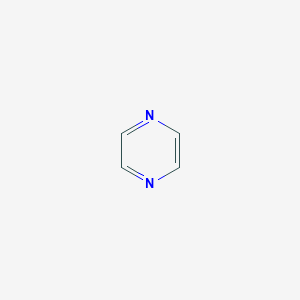
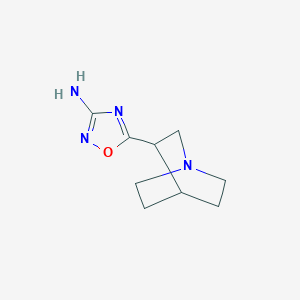
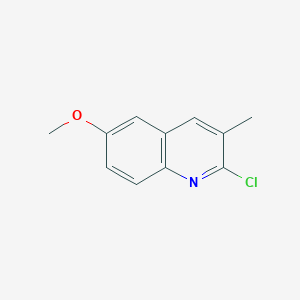
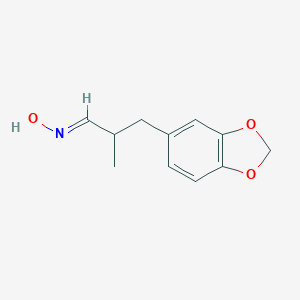
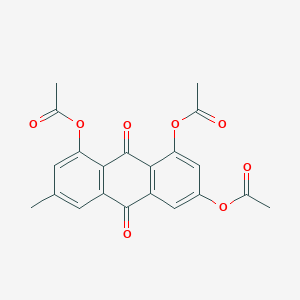
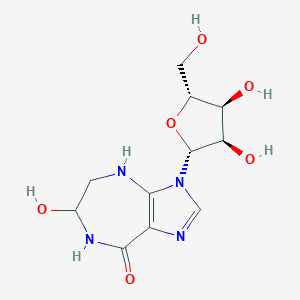
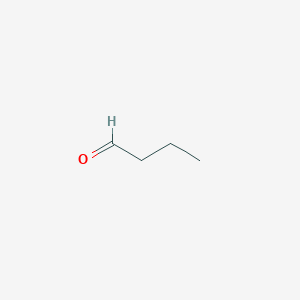
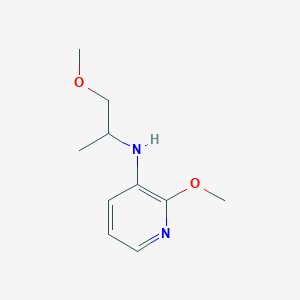

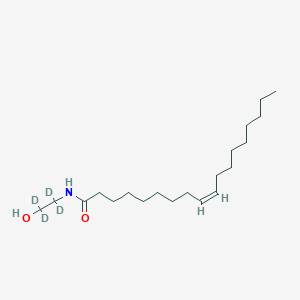
![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)
